
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized using various methods. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide has been studied for its potential applications in various fields. In medicinal chemistry, the compound has been studied for its potential as an antitumor agent. In one study, the compound was found to inhibit the growth of human breast cancer cells. In another study, the compound was found to inhibit the growth of human lung cancer cells. In biochemistry, the compound has been studied for its potential as an enzyme inhibitor. In one study, the compound was found to inhibit the activity of carbonic anhydrase. In pharmacology, the compound has been studied for its potential as a drug candidate. In one study, the compound was found to have anti-inflammatory and analgesic effects in animal models.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase. This inhibition can lead to a decrease in the production of certain metabolites, which can have various effects on cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, the compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, the compound was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest. In biochemistry, the compound was found to inhibit the activity of carbonic anhydrase, which can have various effects on cellular metabolism. In pharmacology, the compound was found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide has certain advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using various methods. Another advantage is that the compound has been shown to have various biological effects, which makes it a potential candidate for drug development. However, one limitation is that the compound has not been extensively studied in clinical trials, which limits its potential as a drug candidate. Another limitation is that the compound has not been fully characterized in terms of its toxicity and pharmacokinetics, which limits its use in animal models.
Future Directions
There are several future directions for the study of 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide. One direction is to further investigate the mechanism of action of the compound, particularly its effects on cellular metabolism. Another direction is to investigate the potential of the compound as a drug candidate for various diseases, including cancer and inflammation. Another direction is to investigate the toxicity and pharmacokinetics of the compound in animal models, which can provide valuable information for future clinical trials. Finally, another direction is to develop more efficient and scalable methods for the synthesis of the compound, which can facilitate its use in various research applications.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide has been reported using various methods. One of the methods involves the reaction of 3-chlorobenzyl chloride with furfural in the presence of sodium hydride, followed by the reaction with pyridine-2-carboxaldehyde and methanesulfonyl chloride. Another method involves the reaction of furfural with 3-chlorobenzylamine in the presence of pyridine, followed by the reaction with methanesulfonyl chloride. The yield of the compound using these methods is reported to be around 50-60%.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-6-3-5-15(11-16)14-25(22,23)21(13-18-8-4-10-24-18)12-17-7-1-2-9-20-17/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFCQNVBIAKUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
![{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2979674.png)
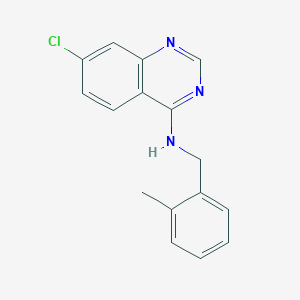
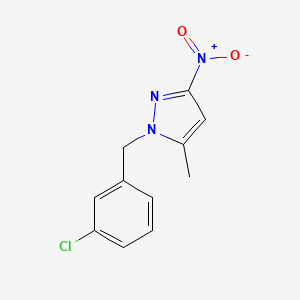

![2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2979678.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine](/img/structure/B2979679.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2979680.png)
![4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2979681.png)
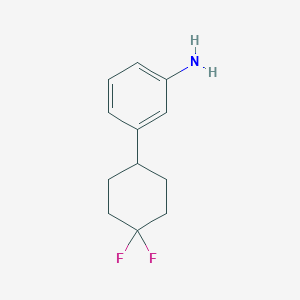
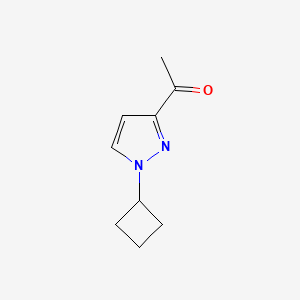
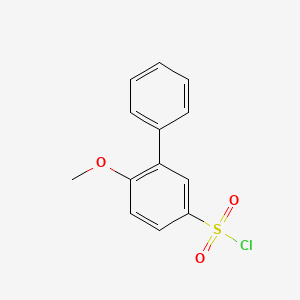
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2979691.png)
![N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B2979692.png)